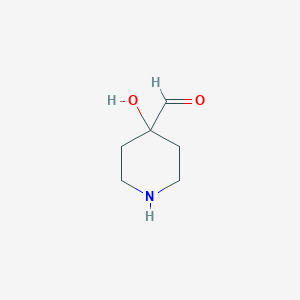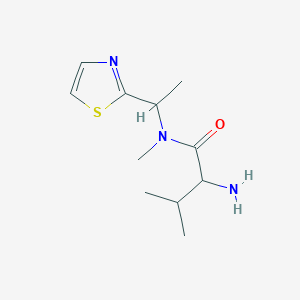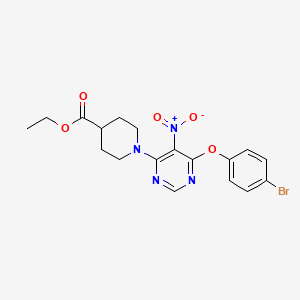
N-(Diphenylphosphino)-N,N'-bis(1-methylethyl)-P-phenylphosphonous diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide is a complex organophosphorus compound It is characterized by the presence of diphenylphosphino and phenylphosphonous diamide groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide typically involves the reaction of diphenylphosphine with appropriate amides under controlled conditions. One common method involves the use of base-catalyzed hydrophosphination, where diphenylphosphine reacts with an alkyne in the presence of a base such as potassium hexamethyldisilazane (KHMDS) to form the desired product . The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives. Substitution reactions can lead to a variety of substituted phosphine compounds.
科学的研究の応用
N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism by which N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity and stability. The compound can also participate in redox reactions, influencing various molecular pathways and targets.
類似化合物との比較
Similar Compounds
Bis(diphenylphosphino)ethane: A similar compound used as a ligand in coordination chemistry.
1,1-Diphosphines: These compounds share similar structural features and are used in various catalytic applications.
Uniqueness
N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide is unique due to its specific combination of diphenylphosphino and phenylphosphonous diamide groups, which confer distinct chemical properties. Its ability to form stable complexes with metals and participate in diverse chemical reactions makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C24H30N2P2 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
N-[[diphenylphosphanyl(propan-2-yl)amino]-phenylphosphanyl]propan-2-amine |
InChI |
InChI=1S/C24H30N2P2/c1-20(2)25-28(24-18-12-7-13-19-24)26(21(3)4)27(22-14-8-5-9-15-22)23-16-10-6-11-17-23/h5-21,25H,1-4H3 |
InChIキー |
YTLJFGZETKDFBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)NP(C1=CC=CC=C1)N(C(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)










![Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate](/img/structure/B14783451.png)

